

physical and chemical properties of Methyl 4-amino-3-fluorobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-amino-3-fluorobenzoate

Cat. No.: B168591

[Get Quote](#)

An In-depth Technical Guide to Methyl 4-amino-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-fluorobenzoate is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its strategic placement of amino, fluoro, and methyl ester functional groups on a benzene ring makes it a versatile intermediate for the development of complex molecular architectures, particularly in the realm of targeted cancer therapies. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **Methyl 4-amino-3-fluorobenzoate**, with a focus on its role in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

Core Physical and Chemical Properties

Methyl 4-amino-3-fluorobenzoate is a solid at room temperature with the following key physical and chemical properties:

Property	Value	Reference
Molecular Formula	C ₈ H ₈ FNO ₂	[1]
Molecular Weight	169.15 g/mol	[1]
CAS Number	185629-32-7	[1]
Appearance	Solid (predicted)	
Boiling Point	296.33 °C at 760 mmHg	[1]
Flash Point	133.016 °C	[1]
Density	1.264 g/cm ³	[1]
Exact Mass	169.05390666 Da	[2]
IUPAC Name	methyl 4-amino-3-fluorobenzoate	[2]
Canonical SMILES	COC(=O)C1=CC(=C(C=C1)N)F	[1]
InChIKey	DOMJYWCXCVFKCA-UHFFFAOYSA-N	[2]

Note: Specific melting point and detailed solubility data are not readily available in published literature.

Synthesis and Experimental Protocols

The primary route for the synthesis of **Methyl 4-amino-3-fluorobenzoate** is through the esterification of its corresponding carboxylic acid, 4-amino-3-fluorobenzoic acid. While a specific, detailed protocol for this exact transformation is not widely published, a general and adaptable Fischer esterification procedure is provided below.

General Experimental Protocol: Fischer Esterification of 4-amino-3-fluorobenzoic acid

This protocol is based on established methods for the esterification of similar aromatic carboxylic acids.

Materials:

- 4-amino-3-fluorobenzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-amino-3-fluorobenzoic acid in an excess of anhydrous methanol. The typical molar ratio of alcohol to carboxylic acid is at least 10:1 to drive the equilibrium towards the product.
- Acid Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol% relative to the carboxylic acid). The

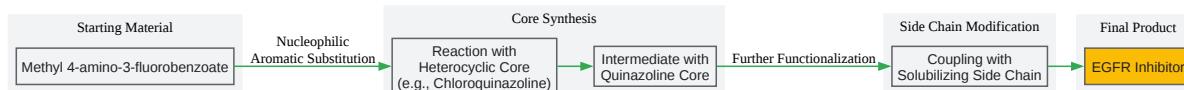
addition should be done in an ice bath to control any exothermic reaction.

- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. This can take several hours.
- Work-up:
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
 - Reduce the volume of the methanol under reduced pressure using a rotary evaporator.
 - Transfer the remaining residue to a separatory funnel and add an organic solvent (e.g., ethyl acetate) and water.
 - Extract the aqueous layer with the organic solvent. Combine the organic layers.
 - Wash the combined organic layers with brine.
 - Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure to yield the crude **Methyl 4-amino-3-fluorobenzoate**.
 - Further purification can be achieved by recrystallization or column chromatography.

Spectral Data (Predicted)

While experimental spectra for **Methyl 4-amino-3-fluorobenzoate** are not readily available, the following are predicted key features based on its structure and data from analogous

compounds:


- ^1H NMR:
 - A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.
 - Aromatic protons will appear as multiplets or doublets of doublets in the range of 6.5-8.0 ppm, with coupling constants characteristic of ortho, meta, and para relationships, further influenced by the fluorine atom.
 - A broad singlet for the amine protons (-NH₂) which may be exchangeable with D₂O.
- ^{13}C NMR:
 - A signal for the methyl ester carbon around 52 ppm.
 - A signal for the carbonyl carbon of the ester around 165-170 ppm.
 - Aromatic carbon signals between 110-150 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (^1J C-F).
- FT-IR (KBr Pellet):
 - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.
 - C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.
 - A strong C=O stretching vibration for the ester carbonyl group around 1700-1730 cm⁻¹.
 - C-N and C-F stretching vibrations in the fingerprint region.
- Mass Spectrometry (Electron Impact - EI):
 - A molecular ion peak (M⁺) at m/z = 169.
 - Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

Role in Drug Development: Synthesis of EGFR Inhibitors

Methyl 4-amino-3-fluorobenzoate and its derivatives are pivotal intermediates in the synthesis of a class of anticancer drugs known as Epidermal Growth Factor Receptor (EGFR) inhibitors.^{[3][4][5]} EGFR is a transmembrane protein that, when overexpressed or mutated, can lead to uncontrolled cell growth and proliferation in various cancers.^[6] Small molecule inhibitors that target the tyrosine kinase domain of EGFR are effective therapeutic agents.

The chemical structure of **Methyl 4-amino-3-fluorobenzoate** provides a scaffold that can be elaborated to create these potent inhibitors. The amino group serves as a key attachment point for the core heterocyclic systems (e.g., quinazoline, pyrimidine) found in many EGFR inhibitors. ^[3] The fluorine atom can enhance the binding affinity of the drug to the target protein and improve its metabolic stability and pharmacokinetic properties.^[4]

Below is a generalized workflow for the synthesis of an EGFR inhibitor using a 4-amino-3-fluorobenzoate derivative.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for EGFR inhibitor synthesis.

Safety and Handling

Methyl 4-amino-3-fluorobenzoate should be handled with care in a laboratory setting. It is classified with the following GHS hazard statements:

- H302: Harmful if swallowed

- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 4-amino-3-fluorobenzoate is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its unique substitution pattern makes it an ideal starting material for the synthesis of complex drug molecules, most notably EGFR inhibitors used in cancer therapy. A thorough understanding of its physical and chemical properties, as well as its synthetic routes, is essential for its effective utilization in the design and creation of novel therapeutic agents. As research in targeted therapies continues to expand, the importance of key building blocks like **Methyl 4-amino-3-fluorobenzoate** is set to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyl)oxy]anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [physical and chemical properties of Methyl 4-amino-3-fluorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b168591#physical-and-chemical-properties-of-methyl-4-amino-3-fluorobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com